Cas no 1824093-85-7 (methyl 3-bromo-4-chloro-2-nitro-benzoate)

Methyl 3-bromo-4-chloro-2-nitro-benzoate is a substituted benzoate ester featuring bromo, chloro, and nitro functional groups on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of multiple electrophilic sites enables selective functionalization, making it valuable for cross-coupling reactions and further derivatization. Its well-defined structure and high purity ensure consistent reactivity in synthetic applications. The ester group enhances solubility in organic solvents, facilitating handling in laboratory and industrial settings. This compound is particularly useful in constructing complex molecular frameworks due to its reactivity and stability under controlled conditions.
methyl 3-bromo-4-chloro-2-nitro-benzoate structure
1824093-85-7 structure
商品名:methyl 3-bromo-4-chloro-2-nitro-benzoate
CAS番号:1824093-85-7
MF:C8H5BrClNO4
メガワット:294.486600637436
CID:5307063

methyl 3-bromo-4-chloro-2-nitro-benzoate 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 3-bromo-4-chloro-2-nitro-, methyl ester
    • methyl 3-bromo-4-chloro-2-nitro-benzoate
    • インチ: 1S/C8H5BrClNO4/c1-15-8(12)4-2-3-5(10)6(9)7(4)11(13)14/h2-3H,1H3
    • InChIKey: DSGIYTVMWDWMMC-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC=C(Cl)C(Br)=C1[N+]([O-])=O

methyl 3-bromo-4-chloro-2-nitro-benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2381-1G
methyl 3-bromo-4-chloro-2-nitro-benzoate
1824093-85-7 95%
1g
¥ 5,478.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2381-500mg
methyl 3-bromo-4-chloro-2-nitro-benzoate
1824093-85-7 95%
500mg
¥3650.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2381-250mg
methyl 3-bromo-4-chloro-2-nitro-benzoate
1824093-85-7 95%
250mg
¥2191.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2381-500.0mg
methyl 3-bromo-4-chloro-2-nitro-benzoate
1824093-85-7 95%
500.0mg
¥3650.0000 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2381-100.0mg
methyl 3-bromo-4-chloro-2-nitro-benzoate
1824093-85-7 95%
100.0mg
¥1644.0000 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2381-1.0g
methyl 3-bromo-4-chloro-2-nitro-benzoate
1824093-85-7 95%
1.0g
¥5478.0000 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2381-1g
methyl 3-bromo-4-chloro-2-nitro-benzoate
1824093-85-7 95%
1g
¥5478.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2381-250.0mg
methyl 3-bromo-4-chloro-2-nitro-benzoate
1824093-85-7 95%
250.0mg
¥2191.0000 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2381-100mg
methyl 3-bromo-4-chloro-2-nitro-benzoate
1824093-85-7 95%
100mg
¥1644.0 2024-04-23

methyl 3-bromo-4-chloro-2-nitro-benzoate 関連文献

methyl 3-bromo-4-chloro-2-nitro-benzoateに関する追加情報

Methyl 3-bromo-4-chloro-2-nitro-benzoate (CAS No. 1824093-85-7): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-bromo-4-chloro-2-nitro-benzoate, identified by its CAS number 1824093-85-7, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its bromo, chloro, and nitro substituents on a benzoate backbone, serves as a crucial building block in the development of various therapeutic agents. Its unique structural features make it particularly valuable for constructing complex molecular architectures, enabling the synthesis of novel compounds with enhanced pharmacological properties.

The significance of methyl 3-bromo-4-chloro-2-nitro-benzoate in medicinal chemistry stems from its reactivity and the ease with which it can be modified. The presence of both bromine and chlorine atoms provides multiple sites for further functionalization, allowing chemists to tailor the compound for specific applications. Additionally, the nitro group introduces a polar moiety that can influence solubility and binding affinity, making it an attractive candidate for drug design.

In recent years, there has been a surge in research focused on developing new methodologies for incorporating halogenated aromatic compounds into drug candidates. Studies have demonstrated that methyl 3-bromo-4-chloro-2-nitro-benzoate can be effectively utilized in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce diverse functional groups into the molecule. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive compounds.

One of the most compelling aspects of methyl 3-bromo-4-chloro-2-nitro-benzoate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of this intermediate, researchers have been able to develop potent inhibitors targeting specific kinases. For instance, recent studies have highlighted its utility in generating inhibitors of Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune disorders.

The pharmaceutical industry has also explored the use of methyl 3-bromo-4-chloro-2-nitro-benzoate in the development of antiviral agents. The structural motifs present in this compound have been found to exhibit inhibitory activity against various viral proteases and polymerases. Notably, modifications to the benzoate core have led to the discovery of novel compounds with improved efficacy and reduced toxicity compared to existing antiviral drugs.

Furthermore, the agrochemical sector has shown interest in this compound due to its potential as a precursor for synthesizing herbicides and fungicides. The halogenated aromatic ring system provides a scaffold that can be modified to enhance biological activity against plant pathogens. Researchers have reported promising results using derivatives of methyl 3-bromo-4-chloro-2-nitro-benzoate in controlling resistant strains of weeds and fungi, contributing to sustainable agricultural practices.

The synthetic pathways involving methyl 3-bromo-4-chloro-2-nitro-benzoate continue to evolve with advancements in synthetic chemistry. Recent innovations have focused on developing greener and more efficient methods for producing this intermediate. For example, catalytic processes utilizing transition metals have been optimized to minimize waste and improve yields. These advancements not only enhance the sustainability of drug synthesis but also make it more economically viable for industrial applications.

In conclusion, methyl 3-bromo-4-chloro-2-nitro-benzoate (CAS No. 1824093-85-7) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for developing a wide range of therapeutic agents across different disease areas. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.

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清らかである:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
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